Benzene, 1-(ethenylsulfonyl)-4-nitro-
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions, modified procedures for achieving specific substitutions on the benzene ring, and the use of specific reagents to introduce sulfonyl and nitro groups. For example, a modified procedure for achieving condensation reactions between nitrosulfodienes and aromatic aldehydes has been used to synthesize a broad range of previously unknown derivatives, promising substrates for the assembly of fused polycyclic derivatives (Savelev et al., 2021).
Molecular Structure Analysis
The structural features of related compounds are established on the basis of IR spectra, NMR spectra, two-dimensional NMR experiments, quantum-chemical calculations, and X-ray structural analysis. These analyses reveal the geometry, electronic structure, and potential reactivity of the compound (Savelev et al., 2021).
Chemical Reactions and Properties
Compounds with similar structures undergo a variety of chemical reactions, including intramolecular cyclization, electrocyclic rearrangement, and reactions with nucleophiles, leading to a diverse range of products. These reactions are influenced by the substituents on the benzene ring and the reaction conditions employed (Bianchi et al., 2003).
Scientific Research Applications
Synthesis and Structural Analysis :
- Compounds similar to Benzene, 1-(ethenylsulfonyl)-4-nitro- have been synthesized through various methods. For instance, Coustard (2001) discusses the synthesis of cyclic orthothioesters of isothiochromanones and related compounds through cyclization processes (Coustard, 2001).
- In a study by Savelev et al. (2021), a modified procedure was used for condensation reactions to synthesize a range of previously unknown derivatives, demonstrating the versatility in creating new compounds (Savelev et al., 2021).
Theoretical and Conformational Analysis :
- Chachkov et al. (2008) conducted a theoretical conformational analysis of substituted nitroethenes, providing insights into the structural aspects of these compounds in different environments (Chachkov et al., 2008).
Electronic and Optical Properties :
- Research by Ou et al. (2017) on benzo[1,2-b;4,5-bʹ]dithiophene-bridged bimetal complexes, which are structurally related to Benzene, 1-(ethenylsulfonyl)-4-nitro-, revealed unique redox characteristics and electronic properties, potentially useful in various applications (Ou et al., 2017).
Application in Molecular Devices :
- Studies have explored the use of similar compounds in molecular devices. For instance, Chen et al. (2000) reported molecular devices using self-assembled monolayers containing nitroamine and nitro compounds, exhibiting negative differential resistance at room temperature (Chen et al., 2000).
Adsorption and Sensing Applications :
- Guo et al. (2017) synthesized a unique microporous anionic metal-organic framework that could be used as a potential luminescent probe in nitrobenzene, indicating potential for sensing applications (Guo et al., 2017).
Safety And Hazards
properties
IUPAC Name |
1-ethenylsulfonyl-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4S/c1-2-14(12,13)8-5-3-7(4-6-8)9(10)11/h2-6H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKZSNKRTIDCRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30308167 | |
Record name | Benzene, 1-(ethenylsulfonyl)-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30308167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1-(ethenylsulfonyl)-4-nitro- | |
CAS RN |
5535-55-7 | |
Record name | p-Nitrophenyl vinyl sulfone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202608 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-(ethenylsulfonyl)-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30308167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(ethenesulfonyl)-4-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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